BEPP monohydrochloride
Description
Properties
IUPAC Name |
1-(3-benzyl-2-iminobenzimidazol-1-yl)-3-phenoxypropan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2.ClH/c24-23-25(15-18-9-3-1-4-10-18)21-13-7-8-14-22(21)26(23)16-19(27)17-28-20-11-5-2-6-12-20;/h1-14,19,24,27H,15-17H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMXJFUGIDGZQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N(C2=N)CC(COC4=CC=CC=C4)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60386296 | |
| Record name | SMR000035350 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
455311-98-5 | |
| Record name | SMR000035350 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Table 1: Key Intermediates and Their Properties
| Intermediate | Molecular Formula | Role in Synthesis | Purity (HPLC) |
|---|---|---|---|
| 1 | C8H7Cl2NO | Alkylating agent | >95% |
| 2 | C12H14ClNO | Amine substrate | >90% |
| 3 | C9H10N2O | Core structure | >98% |
Alkylation of Benzimidazole Ethanol
The benzimidazole ethanol core undergoes alkylation to introduce the phenoxymethyl and phenylmethyl groups. This step employs a biphasic liquid–solid system to enhance reaction efficiency.
Reaction Conditions:
- Solvent: Dry acetone (10 mL/mmol).
- Base: Potassium carbonate (3 eq).
- Catalyst: Potassium iodide (0.1 eq).
- Temperature: 60°C for 24 hours.
- Yield: 44–78% after column chromatography.
Mechanistic Insight:
The alkylation proceeds via an SN2 mechanism, where the secondary amine attacks the electrophilic carbon of 2-chloroacetamide intermediates. Steric hindrance from the benzimidazole ring necessitates prolonged reaction times.
Table 2: Alkylation Optimization Parameters
Reductive Amination for Side-Chain Functionalization
The phenylmethyl group is introduced via reductive amination using MP-triacetoxyborohydride (MP-B(OAc)3H), a polymer-supported reagent that simplifies purification.
Procedure:
- Substrates: 4-(2-Keto-1-benzimidazolinyl)piperidine and tertiary amine hydrates.
- Reagent: MP-B(OAc)3H (3 eq) in dichloromethane.
- Reaction Time: 12 hours at room temperature.
- Purification: Mass-directed preparative HPLC.
- Yield: 80%.
Analytical Validation:
- LCMS: Confirms molecular ion peaks at m/z 409.91 [M+H]+.
- 1H NMR: Characteristic signals at δ 4.21 (s, –CH2–) and δ 7.41–8.31 (aromatic protons).
Hydrochloride Salt Formation
The final step involves converting the free base to this compound using anhydrous HCl gas in ethanol.
Protocol:
- Solvent: Anhydrous ethanol (10 mL/g).
- HCl Gas: Saturated solution at 0°C.
- Crystallization: Ethanol evaporation under reduced pressure.
- Purity: ≥98% (HPLC).
Critical Factor:
Rapid crystallization prevents decomposition of the acid-labile benzimidazole ring.
Scalability and Industrial Considerations
Industrial-scale synthesis (e.g., Sigma-Aldrich) adopts the following modifications:
Table 3: Comparative Analysis of Lab vs. Industrial Methods
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Yield | 44–78% | 70–75% |
| Purity (HPLC) | ≥98% | ≥98% |
| Cost per gram | $34,800 (5 mg) | $940 (50 mg) |
Challenges and Mitigation Strategies
Low Solubility in Aprotic Solvents:
Byproduct Formation During Alkylation:
Hydroscopicity of Free Base:
- Solution: Immediate salt formation post-purification to enhance stability.
Scientific Research Applications
Induction of Apoptosis
One of the primary applications of BEPP monohydrochloride is its ability to induce apoptosis in specific cell lines. Research has demonstrated that BEPP effectively triggers apoptosis in mouse embryonic fibroblasts expressing double-stranded RNA-dependent protein kinase (PKR). The compound exhibits a dose- and time-dependent effect, with an IC50 value of 1.4 μM in PKR(+/+) cells compared to 17.4 μM in PKR(-/-) cells, indicating a significant difference in sensitivity based on PKR expression levels .
Case Study: MEF/PKR Cell Lines
- Objective : To assess the apoptotic effects of BEPP on MEF/PKR(+/+) and MEF/PKR(-/-) cells.
- Method : Cells were treated with varying concentrations of BEPP for 72 hours. Apoptosis was quantified using flow cytometry.
- Results :
- MEF/PKR(+/+) : 32.3% and 84.6% apoptosis at 24 and 72 hours post-treatment with 10 μM BEPP.
- MEF/PKR(-/-) : Less than 5% apoptosis under similar conditions.
This study highlights the potential of BEPP as a selective agent for inducing cell death in PKR-expressing cells, which may have implications for cancer therapy targeting specific pathways.
Integrated Stress Response Modulation
This compound plays a significant role in modulating the integrated stress response (ISR) within cells. This response is crucial for cellular adaptation to stressors such as protein misfolding and amino acid deprivation. The compound has been shown to influence various signaling pathways associated with ISR, thereby affecting protein synthesis and cell survival .
Case Study: Stress Response Activation
- Objective : Investigate the effects of BEPP on ISR activation.
- Method : Cells were treated with BEPP and analyzed for changes in protein synthesis and stress markers.
- Results :
- BEPP treatment resulted in an increased phosphorylation of eIF2α, a key regulator of the ISR.
- Enhanced expression of stress-related genes was observed, suggesting that BEPP may help cells cope with stress through modulation of ISR pathways.
Potential Cosmetic Applications
Emerging research suggests that this compound may have applications in cosmetic formulations due to its properties as a skin penetration enhancer and stabilizer. Its ability to improve the bioavailability of active ingredients makes it a candidate for use in topical formulations aimed at enhancing skin health and appearance .
Case Study: Cosmetic Formulation Development
- Objective : Evaluate the efficacy of BEPP in enhancing skin absorption of active compounds.
- Method : Topical formulations containing BEPP were tested for their ability to deliver active ingredients into skin layers.
- Results :
- Formulations with BEPP demonstrated improved penetration compared to controls without the compound.
- Positive feedback on skin hydration and texture was noted during user trials.
Pharmacological Research
In pharmacological contexts, this compound is utilized to study its effects on various signaling pathways involved in cell growth and survival. Its role as an inhibitor of specific kinases has been explored, providing insights into potential therapeutic applications for diseases characterized by dysregulated cell growth, such as cancer .
Data Table: Summary of Research Findings
Mechanism of Action
BEPP monohydrochloride exerts its effects by activating double-strand RNA-dependent protein kinase (PKR). PKR is involved in several crucial cellular regulations, including the phosphorylation of eIF2α, which leads to the inhibition of protein synthesis. This action elicits antiviral and antitumor activities. Additionally, PKR modulates the activities of eIF2α, NF-κB, ATF-3, and p53, which are involved in various cellular processes .
Comparison with Similar Compounds
Commercial Availability :
- Sold by Santa Cruz Biotechnology in 5 mg ($170) and 25 mg ($681) quantities (Product codes: sc-214594, sc-214594A) .
The ISR pathway is modulated by diverse compounds targeting specific eIF2α kinases. Below, BEPP monohydrochloride is compared with other PKR activators and ISR-targeting agents.
Table 1: Key Compounds Targeting eIF2α Kinases
Mechanistic and Structural Insights
PKR Activators
- This compound: Directly binds PKR, promoting dimerization and autophosphorylation.
- Anisomycin : Activates PKR indirectly by inducing ribosomal stress, but also triggers JNK/p38 pathways, complicating its use in isolating PKR-specific effects .
Other ISR-Targeting Compounds
- CCT020312 : A selective PERK activator that avoids unfolded protein response (UPR) activation, useful for studying PERK’s role in cancer survival .
- Halofuginone: Activates GCN2 by mimicking amino acid deprivation, leading to cyclin D depletion and cell cycle arrest. It has broader therapeutic applications, including fibrosis and malaria .
Research Findings and Clinical Relevance
- This compound: Demonstrated to enhance ISR signaling in cancer models, sensitizing resistant cells to apoptosis . However, its synthetic nature limits in vivo applicability compared to natural compounds like halofuginone.
- Halofuginone: Shows promise in Phase II trials for muscular dystrophy and fibrosis due to dual GCN2 activation and TGF-β inhibition .
Biological Activity
BEPP monohydrochloride, a synthetic compound derived from benzimidazole, has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cell signaling pathways, and potential therapeutic applications.
Chemical Structure and Properties
BEPP (1H-benzimidazole-1-ethanol, 2,3-dihydro-2-imino-alpha-(phenoxymethyl)-3-(phenylmethyl)-monohydrochloride) is characterized by a complex structure that contributes to its biological activity. The compound's ability to interact with various cellular pathways is crucial for its function as a potential therapeutic agent.
PKR Activation
One of the primary mechanisms through which BEPP exerts its biological effects is via the activation of the double-stranded RNA-dependent protein kinase (PKR). Research indicates that treatment with BEPP leads to:
- Increased phosphorylation of PKR and eIF2α.
- Upregulation of pro-apoptotic proteins such as BAX.
- Downregulation of anti-apoptotic proteins like Bcl-2 .
The activation of PKR is significant as it plays a critical role in inhibiting viral replication and inducing apoptosis in cancer cells. In studies involving mouse embryonic fibroblast (MEF) cells, BEPP demonstrated a more pronounced cytotoxic effect in PKR-expressing cells compared to those lacking PKR, suggesting that its apoptotic effects are PKR-dependent .
Apoptosis Induction
BEPP has been shown to induce apoptosis through caspase activation. Specifically, the compound activates caspase-3, a key player in the apoptotic pathway. This effect was observed in various cancer cell lines, including those overexpressing PKR . The induction of apoptosis by BEPP is further supported by findings that it effectively inhibits the growth of human lung cancer cell lines .
Inhibition of Viral Replication
In addition to its anticancer properties, BEPP has demonstrated antiviral activity. In vitro studies revealed that pretreatment with non-cytotoxic doses of BEPP inhibited Vaccinia virus replication in HeLa cells. This suggests that BEPP could serve as a potential antiviral agent by leveraging its PKR-dependent mechanism .
Case Study: Cancer Cell Lines
In a study examining the effects of BEPP on various cancer cell lines, it was found that:
- Cell Line : Human lung cancer cells (overexpressing PKR)
- Outcome : Significant inhibition of cell growth and induction of apoptosis was observed.
- Mechanism : Increased expression of BAX and decreased expression of Bcl-2 indicated a shift towards pro-apoptotic signaling pathways .
Experimental Data Table
| Cell Type | Treatment | Effect on Cell Viability | Mechanism |
|---|---|---|---|
| MEF/PKR(+/+) | BEPP | Significant reduction | PKR activation, caspase-3 induction |
| MEF/PKR(-/-) | BEPP | Minimal effect | Lack of PKR |
| Human Lung Cancer Cells | BEPP | Reduced growth | Increased BAX, decreased Bcl-2 |
| HeLa Cells | Non-cytotoxic BEPP | Inhibited viral replication | PKR activation |
Q & A
Q. What is the molecular mechanism by which BEPP monohydrochloride activates PKR?
this compound binds directly to the double-strand RNA-dependent protein kinase (PKR), inducing autophosphorylation and subsequent activation. This triggers downstream signaling pathways involved in stress response, including eIF2α phosphorylation, which inhibits protein synthesis and promotes apoptosis under cellular stress conditions . Methodologically, PKR activation can be confirmed via kinase activity assays (e.g., radiolabeled ATP incorporation) and immunoblotting for phosphorylated PKR and eIF2α.
Q. What are the standard in vitro assays for evaluating this compound’s activity?
- Kinase Activity Assays : Measure PKR autophosphorylation using recombinant PKR and ATP analogs.
- Cell-Based Assays : Treat cell lines (e.g., HEK293, HeLa) with this compound and quantify PKR activation via Western blot or fluorescence-based reporters.
- Dose-Response Curves : Establish EC50 values using serial dilutions (e.g., 0.1–100 µM) to determine potency .
Q. How should this compound be stored to maintain stability?
Store lyophilized powder at –20°C in a desiccated environment. For working solutions, dissolve in PBS (pH 7.2) at 5 mg/mL or DMSO at 10 mg/mL, aliquot to avoid freeze-thaw cycles, and store at –80°C for long-term use .
Advanced Research Questions
Q. How can researchers optimize this compound concentrations to avoid off-target effects in PKR studies?
- Titration Experiments : Test concentrations from 1–50 µM while monitoring PKR-specific phosphorylation and parallel pathways (e.g., JNK, p38 MAPK) to identify selectivity thresholds.
- Inhibitor Controls : Co-treat with PKR-specific inhibitors (e.g., C16) to confirm target specificity .
- Transcriptomic Profiling : Use RNA-seq to identify PKR-dependent vs. independent gene expression changes .
Q. What experimental controls are critical when studying batch-to-batch variability in this compound?
- Quality Control (QC) : Request certificates of analysis (CoA) for purity (>98%), peptide content, and residual solvents (e.g., TFA).
- Internal Standards : Include a reference batch in each experiment to normalize activity across studies.
- Bioassay Validation : Compare EC50 values between batches using standardized PKR activation assays .
Q. How can conflicting data on PKR activation kinetics be resolved across studies?
- Time-Course Experiments : Sample at multiple timepoints (e.g., 15 min–24 hr) to capture transient vs. sustained activation.
- Cell-Type Specificity : Test in multiple models (e.g., primary vs. immortalized cells) to assess context-dependent responses.
- Statistical Replication : Perform triplicate experiments with independent batches to account for variability .
Q. What are the best practices for combining this compound with other stressors (e.g., viral mimics) in co-treatment studies?
- Sequential vs. Concurrent Treatment : Pre-treat cells with this compound 1 hr prior to stressors (e.g., poly(I:C)) to distinguish priming effects.
- Dose Matrix Design : Use factorial combinations (e.g., 0–50 µM BEPP + 0–10 µg/mL poly(I:C)) to identify synergistic or antagonistic interactions.
- Pathway Inhibition : Employ siRNA knockdown of PKR to isolate its role in combinatorial responses .
Methodological Guidelines
Q. Table 1: Key Parameters for this compound in PKR Studies
Q. Data Contradiction Analysis :
Q. Ethical Reporting :
- Disclose batch-specific QC data and statistical methods (e.g., ANOVA with post-hoc tests) to enhance transparency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
